molecular formula C14H19F3N4O B279902 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE

Cat. No.: B279902
M. Wt: 316.32 g/mol
InChI Key: ZDJQHJJLKOSBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE is a synthetic compound characterized by the presence of a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The cyclopropyl and trifluoromethyl groups can be introduced via radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to specific targets, modulating their activity and leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19F3N4O

Molecular Weight

316.32 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-piperidin-1-ylacetamide

InChI

InChI=1S/C14H19F3N4O/c15-14(16,17)12-8-11(10-4-5-10)21(18-12)9-13(22)19-20-6-2-1-3-7-20/h8,10H,1-7,9H2,(H,19,22)

InChI Key

ZDJQHJJLKOSBFH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Canonical SMILES

C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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